(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine
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Overview
Description
Chemical compounds with complex structures like the one mentioned are typically of interest in synthetic chemistry, pharmacology, and materials science. These compounds often require innovative synthesis methods, detailed molecular structure analysis, and comprehensive studies of their chemical and physical properties.
Synthesis Analysis
Synthetic approaches for complex molecules often involve multi-step reactions, starting from simpler precursors. Techniques such as nucleophilic substitution, catalytic hydrogenation, or coupling reactions are commonly used. For example, the synthesis of fluorescent chiral tagging reagents involves multiple steps, including reactions with beta-blockers to produce fluorescent diastereomers, demonstrating the complexity and specificity of chemical synthesis processes (Toyo’oka et al., 2001).
Molecular Structure Analysis
The molecular structure is often analyzed using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide insights into the molecule's conformation, stereochemistry, and electronic structure. For instance, the structure of novel compounds can be elucidated with on-line HPLC-MS, helping to understand their molecular framework and functional groups' orientation (Khalid et al., 2016).
properties
IUPAC Name |
(3S,4R)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-N,N-dimethyl-4-propan-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-10(2)13-8-21(9-14(13)20(5)6)25(22,23)17-12(4)7-11(3)15-16(17)19-24-18-15/h7,10,13-14H,8-9H2,1-6H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVHRRYUVJPIPK-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NON=C12)S(=O)(=O)N3CC(C(C3)N(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=NON=C12)S(=O)(=O)N3C[C@H]([C@@H](C3)N(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine |
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